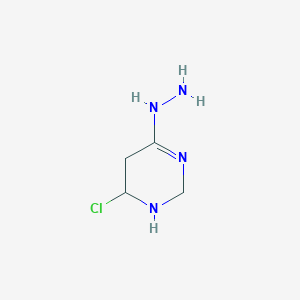
(6-Chloro-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Chloro-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine is a chemical compound that belongs to the class of hydrazines and pyrimidines It is characterized by the presence of a chloro group at the 6th position and a hydrazine group at the 4th position of the tetrahydropyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine typically involves the reaction of 6-chloropyrimidine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance production efficiency and safety.
化学反应分析
Types of Reactions
(6-Chloro-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The chloro group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
(6-Chloro-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme inhibition and as a potential lead compound for drug discovery.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (6-Chloro-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the chloro group can participate in hydrogen bonding or hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
(6-Chloro-2-pyridyl)hydrazine: Similar structure but with a pyridine ring instead of a tetrahydropyrimidine ring.
(6-Chloro-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazine: Similar structure but with the hydrazine group at the 5th position.
(6-Chloro-1,2,5,6-tetrahydropyrimidin-4-yl)amine: Similar structure but with an amine group instead of a hydrazine group.
Uniqueness
(6-Chloro-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
属性
分子式 |
C4H9ClN4 |
|---|---|
分子量 |
148.59 g/mol |
IUPAC 名称 |
(6-chloro-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C4H9ClN4/c5-3-1-4(9-6)8-2-7-3/h3,7H,1-2,6H2,(H,8,9) |
InChI 键 |
NHZOHIRUBBFXGR-UHFFFAOYSA-N |
规范 SMILES |
C1C(NCN=C1NN)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


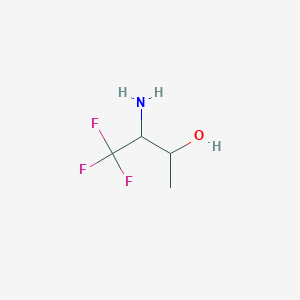
![7-bromo-3aH-furo[3,2-c]pyridin-4-one](/img/structure/B12356759.png)
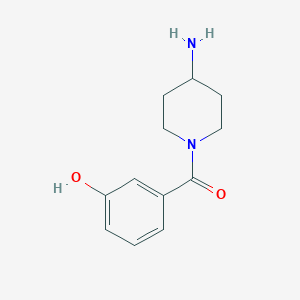
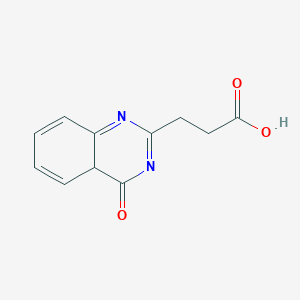
![1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12356780.png)

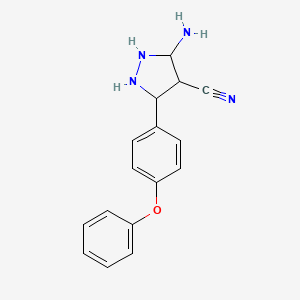
![3-[2-(ethylmethylamino)ethyl]-1H-indol-4-ol4-acetate,monohydrochloride](/img/structure/B12356796.png)
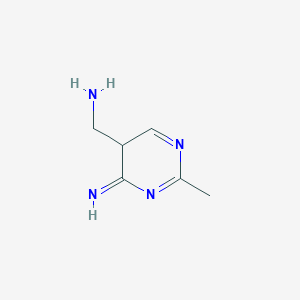
![2-[(6-Chloro-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B12356808.png)
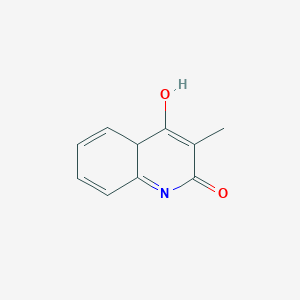
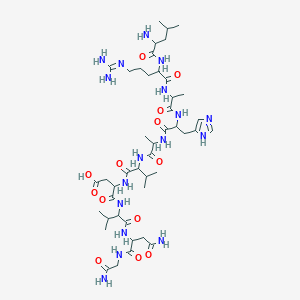
![5-[(4S)-4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl]-3-methyl-6-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]-1-propan-2-yl-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12356830.png)
![1-[2-(Piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione dihydrochloride](/img/structure/B12356836.png)
